Cas no 1249838-78-5 (3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid)

3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid is a versatile organic compound featuring a brominated pyrazole ring and an amino acid derivative. Its unique structure offers excellent solubility and stability, making it suitable for various applications in pharmaceuticals and materials science. This compound demonstrates high reactivity, facilitating efficient synthetic transformations and providing a platform for the development of novel chemical entities.
3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid structure
1249838-78-5 structure
商品名:3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid
CAS番号:1249838-78-5
MF:C9H14BrN3O2
メガワット:276.13036108017
CID:5806148
PubChem ID:61923403

3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-1-propanoic acid, 4-bromo-α-[(1-methylethyl)amino]-
    • 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid
    • 3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid
    • AKOS011197330
    • EN300-1123045
    • 3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid
    • CS-0344641
    • 1249838-78-5
    • インチ: 1S/C9H14BrN3O2/c1-6(2)12-8(9(14)15)5-13-4-7(10)3-11-13/h3-4,6,8,12H,5H2,1-2H3,(H,14,15)
    • InChIKey: WJMJAZVRIFMSEU-UHFFFAOYSA-N
    • ほほえんだ: C(N1N=CC(Br)=C1)C(C(=O)O)NC(C)C

計算された属性

  • せいみつぶんしりょう: 275.02694g/mol
  • どういたいしつりょう: 275.02694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.4

じっけんとくせい

  • 密度みつど: 1.58±0.1 g/cm3(Predicted)
  • ふってん: 402.9±45.0 °C(Predicted)
  • 酸性度係数(pKa): 1.96±0.10(Predicted)

3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1123045-0.05g
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid
1249838-78-5 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1123045-2.5g
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid
1249838-78-5 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1123045-10.0g
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid
1249838-78-5
10g
$4236.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415311-1g
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid
1249838-78-5 98%
1g
¥23072.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415311-250mg
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid
1249838-78-5 98%
250mg
¥24462.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415311-500mg
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid
1249838-78-5 98%
500mg
¥22136.00 2024-08-09
Enamine
EN300-1123045-0.25g
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid
1249838-78-5 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1123045-1.0g
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid
1249838-78-5
1g
$986.0 2023-06-09
Enamine
EN300-1123045-0.5g
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid
1249838-78-5 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1123045-10g
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid
1249838-78-5 95%
10g
$3622.0 2023-10-26

3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid 関連文献

Related Articles

3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acidに関する追加情報

Introduction to 3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid (CAS No. 1249838-78-5)

3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1249838-78-5, represents a promising candidate for further exploration in drug discovery and therapeutic development. The molecular structure of this compound incorporates a pyrazole moiety, which is a heterocyclic aromatic ring system known for its broad spectrum of biological activities, alongside functional groups that enhance its potential utility in synthetic chemistry and pharmacology.

The pyrazole core in 3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid is particularly noteworthy due to its versatility in medicinal chemistry. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 4-bromo substituent on the pyrazole ring introduces additional reactivity, making it a valuable scaffold for further chemical modifications. This bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of more complex derivatives with tailored biological activities.

The aminopropanoic acid moiety in the name highlights the compound's potential as a building block for peptide mimetics or as an intermediate in the synthesis of more intricate molecules. The amine group can form hydrogen bonds with biological targets, enhancing binding affinity, while the carboxylic acid group provides opportunities for further derivatization via esterification or amidation. These features make 3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid a versatile precursor in the development of novel therapeutic agents.

Recent advancements in computational chemistry and high-throughput screening have accelerated the identification of promising drug candidates. The structural features of 3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid, particularly its pyrazole core and functional groups, align well with current trends in drug design. For instance, virtual screening algorithms have been employed to predict the binding affinity of this compound to various protein targets, including kinases and transcription factors implicated in cancer and inflammatory diseases. These computational studies suggest that derivatives of this compound may exhibit inhibitory activity against these targets, warranting further experimental validation.

In vitro studies have begun to explore the pharmacological potential of 3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid and its analogs. Initial experiments have demonstrated modest activity against certain bacterial strains, attributed to the ability of the pyrazole moiety to disrupt bacterial cell wall synthesis. Additionally, preliminary assays indicate that this compound may interfere with signal transduction pathways relevant to cancer cell proliferation. These findings are particularly intriguing given the growing interest in developing small-molecule inhibitors that target aberrant signaling networks in malignancies.

The synthetic accessibility of 3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yloaminopropanoic acid) also contributes to its appeal as a research tool. The presence of readily available starting materials and well-established synthetic protocols allows for rapid production and modification of this compound. This flexibility is crucial for medicinal chemists who need to iterate quickly during lead optimization campaigns. By leveraging modern synthetic techniques, researchers can generate libraries of derivatives to systematically probe biological activity and optimize pharmacokinetic properties.

Future directions in the study of 3-(4-bromo-lH-pyrazol-l-yll)-2-(propa-n-Zyl)aminopropanoic acid may include exploring its role as a chiral building block or investigating its potential in combination therapies. The chiral center introduced by the amine group offers opportunities for developing enantiomerically pure compounds with improved selectivity and reduced side effects. Moreover, combination drug strategies often enhance therapeutic efficacy by targeting multiple pathways simultaneously; thus, derivatives of this compound could be paired with existing drugs to achieve synergistic effects.

The broader significance of this compound lies in its contribution to the growing arsenal of molecular tools available for drug discovery. As research continues to uncover new biological targets and mechanisms underlying disease, compounds like 3-(4-bromo-lH-pyrazol-l-yll)-2-(propa-n-Zyl)aminopropanoic acid will serve as essential intermediates and starting points for innovation. By integrating insights from structural biology, computational modeling, and synthetic chemistry, scientists can harness the full potential of such molecules to develop next-generation therapeutics that address unmet medical needs.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd